13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Overview
Description
9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex heterocyclic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-ones This compound is characterized by its unique structure, which includes a pyridine ring fused with a thieno and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps starting from 2-thioxo-1,2-dihydro-3-carbonitriles. The general synthetic route can be summarized as follows :
Formation of 3-amino-thieno[2,3-b]pyridine-2-carboxamides: This step involves the conversion of 2-thioxo-1,2-dihydro-3-carbonitriles to 3-amino-thieno[2,3-b]pyridine-2-carboxamides.
Cyclization to form tricyclic compounds: The 3-amino-thieno[2,3-b]pyridine-2-carboxamides are then cyclized to form tricyclic 4-chloro-pyrido[3’,2’:4:5]thieno[3,2-d][1,2,3]triazin-4(3H)-ones.
Substitution reactions: The tricyclic compounds undergo substitution reactions with N-nucleophiles to yield the desired 9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7,9-Dimethyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Pyrano[4’,3’:4,5]pyrido[2,3-b]thieno[3,2-d]pyrimidine derivatives
- Pyrimido[5’,4’:2,3]-thieno[2,3-c]isoquinoline derivatives
Uniqueness
The uniqueness of 9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its specific substitution pattern and the presence of methoxymethyl and methylphenyl groups
Properties
IUPAC Name |
13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-10-5-4-6-13(7-10)22-18(23)16-15(20-21-22)14-12(9-24-3)8-11(2)19-17(14)25-16/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNQTZLSLRSIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(C=C(N=C4S3)C)COC)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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